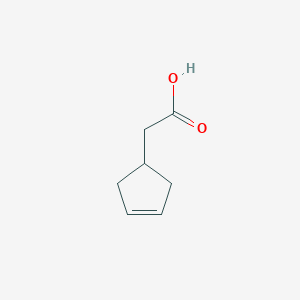

2-(cyclopent-3-en-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopent-3-en-1-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1-2,6H,3-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUKIQPNVRSFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551469 | |

| Record name | (Cyclopent-3-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-03-3 | |

| Record name | (Cyclopent-3-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclopent 3 En 1 Yl Acetic Acid

Chemo-, Regio-, and Stereoselective Synthesis Strategies

The controlled synthesis of 2-(cyclopent-3-en-1-yl)acetic acid and its derivatives hinges on strategies that precisely govern selectivity at multiple levels. Key among these is the palladium-catalyzed Tsuji-Trost reaction, which involves the allylic alkylation of a nucleophile with an allylic substrate. organic-chemistry.org

Chemo- and Regioselectivity: In the synthesis of this compound via allylic alkylation, a primary challenge is to control the regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. The choice of catalyst, ligands, and reaction conditions can influence whether the nucleophile adds to the central or terminal carbon of the allyl system. For instance, in reactions involving unsymmetrical allyl substrates, the nucleophile's attack typically occurs at the less sterically hindered position. organic-chemistry.org The chemoselectivity is also crucial, ensuring that the desired functional groups react while others remain intact.

A notable strategy for the synthesis of related cyclopentenone derivatives, which can be precursors to cyclopentyl acetic acids, is the aza-Piancatelli rearrangement. This reaction allows for the stereoselective formation of substituted cyclopentenones from furylcarbinols and anilines, catalyzed by Lewis acids like dysprosium(III) trifluoromethanesulfonate. orgsyn.org

Enantioselective Synthesis Approaches for Chiral Analogs

The synthesis of enantiomerically pure chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry and natural product synthesis. The Trost asymmetric allylic alkylation (AAA) is a cornerstone of this field. wikipedia.org

Asymmetric catalysis, particularly using transition metals, is a powerful tool for constructing chiral centers. In the context of this compound analogs, palladium-catalyzed asymmetric allylic alkylation is a premier method. This reaction utilizes a chiral ligand to control the stereochemical outcome of the carbon-carbon bond formation between the cyclopentenyl substrate and a nucleophile.

The mechanism of enantioselection in these reactions can be complex, involving differentiation of enantiotopic faces of the nucleophile or the substrate, or dynamic kinetic asymmetric transformations of racemic intermediates. nih.gov The choice of the chiral ligand is paramount in achieving high enantioselectivity.

Table 1: Representative Enantioselective Palladium-Catalyzed Allylic Alkylation for the Synthesis of an α-Quaternary Cyclopentanone

| Entry | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | (S)-t-BuPHOX | Toluene | 85 | 88 |

| 2 | (S)-PhPHOX | Toluene | 82 | 84 |

| 3 | (S)-(p-CF3)3-t-BuPHOX | Toluene | >99 | 92 |

| 4 | (S)-(p-CF3)3-t-BuPHOX | Ether | 97 | 94 |

Data is for the palladium-catalyzed enantioselective decarboxylative allylic alkylation of an allyl enol carbonate to form an α-quaternary cyclopentanone, a related chiral carbocyclic structure. The data demonstrates the influence of the ligand and solvent on yield and enantiomeric excess (ee). Source: Adapted from Org. Lett. 2015, 17, 21, 5160-5163. nih.gov

Chiral auxiliaries offer another robust strategy for controlling stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. After the desired stereocenter is set, the auxiliary is removed. While effective, this approach is often less atom-economical than asymmetric catalysis.

In the realm of ligand-mediated transformations, the development of novel chiral ligands for palladium catalysts has been a major focus. The Trost ligands, a class of chiral bisphosphine ligands, have been instrumental in the success of asymmetric allylic alkylations. synarchive.com These ligands create a chiral pocket around the palladium center, which effectively dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate, leading to high enantiomeric excesses in the products. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of safer solvents, maximizing atom economy, and developing more sustainable reagents.

Traditional organic solvents often pose environmental and health risks. Research into greener alternatives has explored the use of water, ionic liquids, or even solvent-free conditions for reactions like the Tsuji-Trost alkylation. While challenging, performing these reactions in aqueous media can offer significant environmental benefits. For instance, the development of water-soluble ligands and catalyst systems allows for palladium-catalyzed reactions to be carried out in water.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nist.gov Reactions with high atom economy are a cornerstone of green chemistry. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts.

In the synthesis of this compound, a classic approach might involve a Wittig or Horner-Wadsworth-Emmons reaction to form the acetic acid side chain. However, these reactions often have poor atom economy, generating stoichiometric amounts of phosphine (B1218219) oxide or phosphate (B84403) byproducts. nist.gov More atom-economical alternatives are continuously being sought.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic olefins like cyclopentene (B43876) derivatives. wikipedia.org RCM can be highly atom-economical, as the main byproduct is a volatile small molecule like ethylene. wikipedia.org The development of highly active and selective ruthenium and molybdenum metathesis catalysts has expanded the scope and applicability of this reaction in green synthesis.

Table 2: Comparison of Atom Economy for Olefination Reactions

| Reaction | Reagents | Byproducts | Theoretical Atom Economy |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Triphenylphosphine oxide | Low |

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate carbanion | Dialkyl phosphate salt | Moderate |

| Knoevenagel Condensation | Aldehyde, Malonic acid derivative | Water, Carbon dioxide | High |

This table provides a general comparison of the atom economy for common olefination reactions that could be employed in the synthesis of α,β-unsaturated precursors to this compound.

Continuous Flow Synthesis and Process Intensification Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety when handling hazardous reagents. These benefits make it an attractive strategy for the synthesis of this compound and its derivatives. While a dedicated continuous flow synthesis for this specific molecule is not extensively documented in peer-reviewed literature, the principles can be extrapolated from well-established continuous flow reactions applied to similar cyclic compounds.

A plausible continuous flow approach could involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to construct the cyclopentene ring system with the desired side chain. For instance, a continuous flow Suzuki-Miyaura coupling could be employed, reacting a suitable cyclopentenyl boronic acid derivative with a haloacetic acid ester in a packed-bed reactor containing an immobilized palladium catalyst. researchgate.net The use of such a system allows for high catalyst efficiency and minimizes metal contamination in the product stream. rsc.org

The general scheme for a continuous flow Suzuki-Miyaura coupling is depicted below:

A solution of the cyclopentenyl boronic acid derivative and a haloacetic acid ester are pumped into a mixing zone.

The mixture then enters a heated, packed-bed reactor containing the immobilized palladium catalyst.

The product stream is then passed through a purification module, which could involve a scavenger resin to remove any leached palladium, followed by in-line extraction to isolate the ester. rsc.org

Subsequent hydrolysis of the ester, which could also be performed in a continuous flow setup, would yield the final product, this compound.

The table below illustrates typical parameters and outcomes for continuous flow Suzuki-Miyaura couplings of related substrates, providing a basis for a hypothetical synthesis of the target molecule.

| Parameter | Value/Condition | Reference |

| Catalyst | Immobilized Palladium (e.g., Pd on a resin) | researchgate.net |

| Reactor Type | Packed-bed microreactor | researchgate.net |

| Temperature | 80-120 °C | researchgate.net |

| Residence Time | 5-20 minutes | researchgate.net |

| Yield | >90% (for related biaryl products) | rsc.org |

Similarly, a continuous flow Heck reaction could be envisioned, coupling a halocyclopentene with an acrylic acid ester, followed by selective reduction of the double bond in the side chain and hydrolysis. researchgate.netnih.gov The advantages of performing such reactions in flow include improved safety by minimizing the accumulation of high-energy intermediates and precise control over reaction time, which can suppress side reactions. researchgate.net

Biocatalytic Approaches to Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions of temperature and pH, often exhibiting exquisite chemo-, regio-, and stereoselectivity. For the synthesis of enantiomerically pure this compound, biocatalytic methods, particularly enzymatic kinetic resolution, present a promising strategy.

Enzymatic Kinetic Resolution:

Racemic this compound or its corresponding ester can be resolved using lipases, a class of hydrolases known for their broad substrate scope and enantioselectivity in the hydrolysis or esterification of carboxylic acids and their esters. nih.govmdpi.com

In a typical kinetic resolution, a lipase (B570770) is used to selectively catalyze the esterification of one enantiomer of the racemic acid, leaving the other enantiomer unreacted. For example, reacting racemic this compound with an alcohol in the presence of a lipase like Candida antarctica lipase B (CALB) would preferentially produce the ester of one enantiomer. The unreacted acid and the newly formed ester can then be separated. Subsequent hydrolysis of the ester would provide the other enantiomer of the acid.

Alternatively, the enzymatic hydrolysis of a racemic ester of this compound can be employed. In this case, the lipase would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other ester enantiomer untouched.

The efficiency of such a resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). High E-values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. The table below presents data from the lipase-catalyzed resolution of analogous racemic carboxylic acids, highlighting the potential of this method.

| Enzyme | Substrate | Reaction | E-value | Product ee | Reference |

| Candida rugosa lipase | Racemic Ketoprofen | Esterification | 185 | 99% | nih.gov |

| Pseudomonas cepacia lipase | Racemic 2-phenoxypropanoic acid vinyl ester | Transesterification | >100 | >99% | scispace.com |

| Amano Lipase PS | Racemic Arylcarboxylic acid methyl ester | Hydrolysis | - | up to 99% | mdpi.com |

The use of irreversible transesterification, for instance with vinyl acetate (B1210297) as the acyl donor, can drive the reaction to completion and improve yields. scispace.com The vinyl alcohol formed as a byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible.

Chemoenzymatic Approaches:

A combination of chemical synthesis and biocatalysis, known as a chemoenzymatic approach, can also be a powerful strategy. For instance, a chemical method could be used to synthesize the racemic this compound, followed by an enzymatic resolution step as described above to obtain the pure enantiomers. This approach leverages the strengths of both chemical synthesis for the construction of the molecular backbone and biocatalysis for introducing chirality with high precision.

Reactivity Profiles and Mechanistic Investigations of 2 Cyclopent 3 En 1 Yl Acetic Acid

Electrophilic and Nucleophilic Reaction Pathways of the Cyclopentene (B43876) Moiety

The cyclopentene ring of 2-(cyclopent-3-en-1-yl)acetic acid is susceptible to electrophilic attack due to the presence of the carbon-carbon double bond. Electrophiles are drawn to this region of high electron density, leading to addition reactions. A common example is the reaction with halogens like bromine. In this reaction, the double bond is broken, and a bromine atom attaches to each of the carbons that were part of the double bond, resulting in a dibrominated cyclopentane (B165970) derivative. chemguide.co.uk The reaction proceeds via an electrophilic addition mechanism. chemguide.co.uk

The electrophilicity of the double bond can be influenced by substituents on the cyclopentene ring. nih.gov While the acetic acid side chain is somewhat remote from the double bond, its electron-withdrawing nature can have a minor impact on the reactivity of the π-system. nih.gov The reaction with bromine in an organic solvent typically leads to the formation of 1,2-dibromo-3-cyclopentylacetic acid. The discoloration of the reddish-brown bromine solution serves as a qualitative test for the presence of the carbon-carbon double bond. chemguide.co.uk

The cyclopentene moiety can also undergo reactions with nucleophiles, particularly in the context of conjugate additions if an α,β-unsaturated system were to be formed from the starting molecule. nih.gov However, for this compound itself, direct nucleophilic attack on the double bond is less common unless activated by a suitable catalyst or transformation into a more electrophilic species.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a variety of transformations, including esterification, amide formation, and reduction.

Esterification: This reaction involves the conversion of the carboxylic acid to an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. The reaction is an equilibrium process, and often requires removal of water to drive it to completion. Enzymatic esterification using lipases is another method that can be employed. mdpi.commedcraveonline.com

Amide Formation: Amides can be synthesized from this compound by reacting it with an amine. libretexts.orgresearchgate.net This transformation typically requires the use of a coupling agent to activate the carboxylic acid. fishersci.co.ukyoutube.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.co.uk The activated carboxylic acid then readily reacts with a primary or secondary amine to form the corresponding amide. libretexts.orgresearchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(cyclopent-3-en-1-yl)ethanol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Borane (BH₃) complexes can also be used for this transformation.

Rearrangement Reactions and Isomerization Processes

The structure of this compound, containing a five-membered ring and an exocyclic acetic acid group, can be prone to rearrangement and isomerization reactions under certain conditions. These reactions can be driven by factors such as achieving a more stable isomeric form or relieving ring strain.

Under thermal or acidic conditions, the double bond within the cyclopentene ring can potentially migrate. google.comnih.gov For instance, isomerization could lead to the formation of 2-(cyclopent-2-en-1-yl)acetic acid or 2-(cyclopent-1-en-1-yl)acetic acid. The relative stability of these isomers would dictate the equilibrium position of such a reaction. The kinetics of isomerization can be influenced by the solvent and the presence of catalysts. nih.gov

Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are pericyclic reactions that can occur in appropriately substituted diene systems. youtube.commasterorganicchemistry.comyoutube.com While this compound itself does not possess the required 1,5-diene or allyl vinyl ether moiety for these specific rearrangements, derivatives of this compound could be designed to undergo such transformations. For example, conversion of the carboxylic acid to an allyl ester would create a substrate for a Claisen rearrangement upon heating. masterorganicchemistry.com

The isomerization of related cyclopentene derivatives has been studied, and often these reactions are catalyzed by acids or transition metals. google.comthieme-connect.com The specific conditions required for the isomerization of this compound would depend on the desired product and the mechanism of the transformation.

Radical Chemistry of this compound and its Intermediates

The cyclopentene moiety of this compound can participate in radical reactions. The double bond can undergo radical addition, where a radical species adds to one of the sp² hybridized carbons, generating a new radical intermediate. nih.govlibretexts.org This intermediate can then undergo further reactions, such as cyclization or reaction with another molecule. nih.gov

The stability of the radical intermediate is a key factor in determining the course of the reaction. libretexts.org In the case of this compound, addition of a radical to the double bond would lead to a cyclopentyl radical. The position of the radical would depend on the nature of the attacking radical and any steric or electronic influences from the acetic acid side chain.

Radical reactions can be initiated by various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) or by photoredox catalysis. nih.gov The resulting radical intermediates can be involved in a variety of transformations, including C-H functionalization and additions to unsaturated systems. nih.govacs.org For example, a radical generated on the cyclopentane ring could potentially add to an external alkene or undergo intramolecular cyclization if a suitable acceptor is present in the molecule.

Transition Metal-Catalyzed Reactions Involving the Compound

Transition metal catalysis offers a powerful toolkit for the functionalization of molecules like this compound. mdpi.com Both the cyclopentene and carboxylic acid moieties can be involved in various catalytic transformations.

Cross-Coupling Reactions: The cyclopentene ring, if converted to a suitable derivative such as a vinyl halide or triflate, can participate in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Negishi reactions. youtube.comwikipedia.orglibretexts.org These reactions allow for the formation of new carbon-carbon bonds by coupling the cyclopentene derivative with an organometallic reagent. libretexts.org The general mechanism for these reactions involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to give the final product and regenerate the catalyst. youtube.com

C-H Functionalization: Direct functionalization of the C-H bonds of the cyclopentene ring can also be achieved using transition metal catalysis. rsc.orgresearchgate.net This approach avoids the need for pre-functionalization of the ring and is a more atom-economical method for creating new bonds. Rhodium and iridium catalysts are often used for such transformations. mdpi.comacs.org

Reactions of the Carboxylic Acid: The carboxylic acid group can also be utilized in transition metal-catalyzed reactions. For example, it can be converted to an acyl chloride, which can then participate in cross-coupling reactions. Alternatively, the carboxylic acid itself can sometimes be used directly in decarboxylative coupling reactions.

The table below summarizes some potential transition metal-catalyzed reactions involving derivatives of this compound.

| Reaction Name | Substrate Derivative | Reagent | Catalyst | Product |

| Suzuki Coupling | 3-Bromo-cyclopent-1-enylacetic acid | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-cyclopent-1-enylacetic acid |

| Heck Reaction | This compound | Aryl halide | Pd(OAc)₂ | 2-(Arylcyclopentyl)acetic acid derivative |

| Buchwald-Hartwig Amination | 3-Bromo-cyclopent-1-enylacetic acid | Amine | Pd catalyst with specialized ligand | 3-Amino-cyclopent-1-enylacetic acid |

Kinetic and Thermodynamic Studies of Key Reactions

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms and feasibility of chemical transformations involving this compound.

Kinetics of Esterification: The rate of esterification of the carboxylic acid group can be studied by monitoring the concentration of the reactants or products over time. mdpi.com For acid-catalyzed esterification, the reaction rate is typically dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. mdpi.com The rate can be influenced by factors such as temperature and the steric hindrance of the reactants. mdpi.com For example, a study on the esterification of acetic acid with pentan-1-ol showed that the reaction rate was influenced by the initial reactant concentrations. mdpi.com

Thermodynamics of Isomerization: The isomerization of the double bond in the cyclopentene ring is an equilibrium process. The relative thermodynamic stabilities of the different isomers (e.g., 2-(cyclopent-2-en-1-yl)acetic acid and 2-(cyclopent-1-en-1-yl)acetic acid) can be determined by measuring the equilibrium constant of the reaction. The change in Gibbs free energy (ΔG) for the isomerization can then be calculated. Generally, more substituted alkenes are more thermodynamically stable.

Kinetic Isotope Effects: Kinetic isotope effects (KIEs) can be used to probe the rate-determining step of a reaction. For example, in a reaction involving C-H bond cleavage, replacing a hydrogen atom with deuterium (B1214612) can lead to a significant decrease in the reaction rate. This has been observed in studies of electrophilic bromination and palladium-catalyzed cross-coupling reactions. acs.orgnih.gov

The table below presents hypothetical kinetic data for the esterification of this compound with ethanol at different temperatures.

| Temperature (°C) | Initial [Acid] (M) | Initial [Ethanol] (M) | Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 0.1 | 0.5 | 1.2 x 10⁻⁵ |

| 50 | 0.1 | 0.5 | 4.5 x 10⁻⁵ |

| 75 | 0.1 | 0.5 | 1.5 x 10⁻⁴ |

Synthesis and Exploration of Derivatives and Analogs of 2 Cyclopent 3 En 1 Yl Acetic Acid

Synthesis and Reactivity of Ester and Amide Derivatives

The carboxylic acid group of 2-(cyclopent-3-en-1-yl)acetic acid is a prime site for derivatization. Standard organic synthesis protocols can be employed to convert the acid into a wide range of esters and amides, thereby modulating its physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity.

Esterification: Ester derivatives are commonly synthesized through Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, milder conditions can be used, such as reaction with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate, or through coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) with an alcohol and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: Amide derivatives are typically formed by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, or carbodiimides (e.g., EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxysuccinimide (HOSu) to facilitate amide bond formation and minimize side reactions. These methods allow for the introduction of a vast array of substituents on the amide nitrogen. mdpi.com

The reactivity of these derivatives is primarily dictated by the ester or amide functionality. Esters can undergo hydrolysis back to the carboxylic acid, or transesterification in the presence of another alcohol. They can also be reduced to the corresponding primary alcohol, 2-(cyclopent-3-en-1-yl)ethanol, using reducing agents like lithium aluminum hydride (LAH). Amides are generally more stable but can be hydrolyzed under harsh acidic or basic conditions or reduced to the corresponding amine.

Table 1: Proposed Synthesis of Ester and Amide Derivatives This table is generated based on standard chemical reactions and is for illustrative purposes.

| Derivative Name | R Group (Ester) / R1, R2 (Amide) | Proposed Reagents |

|---|---|---|

| Methyl 2-(cyclopent-3-en-1-yl)acetate | -OCH₃ | CH₃OH, H₂SO₄ (cat.) |

| Ethyl 2-(cyclopent-3-en-1-yl)acetate | -OCH₂CH₃ | CH₃CH₂OH, DCC, DMAP |

| Benzyl 2-(cyclopent-3-en-1-yl)acetate | -OCH₂Ph | Benzyl bromide, Cs₂CO₃ |

| 2-(Cyclopent-3-en-1-yl)acetamide | -NH₂ | 1. SOCl₂ 2. NH₃ |

| N-Methyl-2-(cyclopent-3-en-1-yl)acetamide | -NHCH₃ | Methylamine, EDC, HOBt |

| N,N-Diethyl-2-(cyclopent-3-en-1-yl)acetamide | -N(CH₂CH₃)₂ | Diethylamine, EDC, HOBt |

Functionalization of the Cyclopentene (B43876) Ring: Substituent Effects and Introduction

The double bond in the cyclopentene ring is a key site for introducing further chemical complexity. A variety of addition reactions can be employed to install new functional groups, leading to highly functionalized cyclopentane (B165970) derivatives. beilstein-journals.orgoregonstate.edu

Epoxidation and Dihydroxylation: The alkene can be readily converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce substituents at two adjacent positions on the ring. Alternatively, syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions, yielding a cis-diol. Anti-dihydroxylation can be accomplished via the epoxide followed by acid-catalyzed hydrolysis.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds via a halonium ion intermediate, typically resulting in anti-addition to give the trans-dihalide.

Hydrogenation: Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), will reduce the double bond to yield derivatives of 2-(cyclopentyl)acetic acid. This removes the reactivity of the ring alkene, allowing for selective modifications elsewhere in the molecule.

The substituent at the 1-position (the acetic acid side chain) can exert a modest stereodirecting effect on these reactions, potentially leading to a preference for addition to the face of the double bond syn or anti to the side chain, although mixtures of diastereomers are common.

Table 2: Proposed Ring Functionalization Reactions This table is generated based on standard chemical reactions and is for illustrative purposes.

| Reaction | Reagents | Product Core Structure |

|---|---|---|

| Epoxidation | m-CPBA | 2-(6-oxabicyclo[3.1.0]hexan-3-yl)acetic acid |

| syn-Dihydroxylation | OsO₄, NMO | 2-(3,4-dihydroxycyclopentyl)acetic acid (cis) |

| Bromination | Br₂ in CCl₄ | 2-(3,4-dibromocyclopentyl)acetic acid (trans) |

| Hydrogenation | H₂, Pd/C | 2-(cyclopentyl)acetic acid |

Isosteric and Bioisosteric Modifications for Molecular Exploration

Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry used to modify a molecule's properties while retaining or enhancing its desired biological activity. ufrj.brresearchgate.netscispace.com This approach can be applied to this compound to explore its chemical space and potential as a pharmacophore.

The most common target for bioisosteric replacement is the carboxylic acid group. ucc.ie This moiety is often associated with rapid metabolism and poor cell membrane permeability. Known bioisosteres for carboxylic acids include:

Tetrazoles: The 5-substituted 1H-tetrazole group is a well-established non-classical bioisostere of the carboxylic acid, sharing a similar pKa and planar structure.

Hydroxamic acids: These functional groups (-C(=O)NHOH) can also mimic carboxylic acids and are known to act as metal chelators in enzyme active sites.

Acylsulfonamides: The N-acylsulfonamide moiety provides an acidic proton and can engage in similar hydrogen bonding interactions as a carboxylic acid.

The cyclopentene ring itself can also be modified. Ring equivalents are a form of classical bioisosterism. For instance, replacing the cyclopentene with a different ring system of a similar size and shape, such as a substituted cyclobutane, a cyclohexane, or a heterocyclic ring like tetrahydrofuran (B95107) or pyrrolidine, could alter the conformational rigidity and polarity of the scaffold.

Furthermore, the ether-linked analog, 2-(cyclopent-3-en-1-yloxy)acetic acid, represents an isosteric modification where the methylene (B1212753) group adjacent to the carboxyl function is replaced by an oxygen atom. sigmaaldrich.com This change significantly impacts the molecule's polarity, hydrogen bond accepting capability, and conformational flexibility.

Table 3: Potential Isosteric and Bioisosteric Modifications This table is illustrative and based on established principles of medicinal chemistry.

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) | 1H-Tetrazol-5-yl | Similar acidity and spatial arrangement. ucc.ie |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Mimics H-bonding; potential for metal chelation. |

| Carboxylic Acid (-COOH) | N-Acylsulfonamide (-CONHSO₂R) | Acidic proton with different electronic properties. |

| Cyclopentene Ring | Cyclohexene Ring | Alters ring pucker and conformational space. |

| -CH₂-COOH Linker | -O-CH₂-COOH Linker | Increases polarity, introduces H-bond acceptor. sigmaaldrich.com |

Construction of Polycyclic Scaffolds Incorporating the this compound Core

The inherent functionality of this compound makes it a suitable building block for the synthesis of more complex polycyclic scaffolds. nih.gov Such rigid, three-dimensional structures are of great interest in drug discovery as they can present functionalities in well-defined spatial orientations. uq.edu.au

One potential route to polycyclic systems is through intramolecular reactions. For example, if the carboxylic acid is converted to an amide bearing an alkenyl substituent, the resulting diene could undergo an intramolecular Diels-Alder reaction. This would form a bridged bicyclic system, fusing a new six-membered ring onto the original cyclopentane core.

Another strategy involves ring-closing metathesis (RCM). Esterification or amidation of the core acid with an allylic alcohol or amine, respectively, would install a second double bond. Subsequent treatment with a Grubbs-type ruthenium catalyst could initiate RCM between the cyclopentene double bond and the newly introduced alkene, leading to the formation of various bridged or fused bicyclic lactones or lactams, depending on the length and nature of the tether.

Furthermore, the functionalized derivatives described in section 4.2 can serve as precursors to polycyclic systems. For instance, the diol obtained from dihydroxylation could be further elaborated to form cyclic acetals or ketals, adding a new ring to the scaffold.

Structure-Activity Relationship (SAR) Studies on Designed Derivatives (excluding clinical data)

Structure-activity relationship (SAR) studies are fundamental to understanding how specific molecular features contribute to a compound's biological activity. nih.gov By systematically synthesizing and testing derivatives of this compound against a specific biological target (e.g., an enzyme or receptor), a hypothetical SAR can be constructed.

For the purpose of this discussion, let us hypothesize a target where a lipophilic pocket accommodates the cyclopentene ring and an acidic group is required for a key interaction, such as with a basic amino acid residue (e.g., arginine or lysine).

Modification of the Carboxylic Acid: Converting the acid to small, neutral esters (e.g., methyl or ethyl ester) would likely lead to a significant loss of activity due to the removal of the key acidic proton and ionic interaction capability. Amide derivatives would similarly be expected to show reduced activity. Testing a series of bioisosteres like the tetrazole or acylsulfonamide would be crucial. If the tetrazole derivative retains or improves activity, it would confirm that an acidic proton in that spatial position is the primary requirement.

Functionalization of the Ring: Hydrogenation of the cyclopentene ring to the cyclopentane analog would probe the importance of the ring's planarity and the presence of the π-system. If activity is retained or improved, it suggests the alkene is not essential for binding and may even be a site of unwanted metabolism. Conversely, a loss of activity would imply a required π-π stacking interaction or a specific conformational constraint imposed by the double bond. Introducing polar groups like hydroxyls via dihydroxylation would test the tolerance for polarity in the lipophilic pocket. Increased activity might suggest the presence of a nearby hydrogen bond donor/acceptor, while decreased activity would confirm the pocket's hydrophobic nature.

Table 4: Hypothetical Structure-Activity Relationship (SAR) Profile This table is for illustrative purposes and assumes a hypothetical biological target that recognizes the parent acid.

| Compound Modification | Expected Change in Activity | Rationale for Change |

|---|---|---|

| Esterification (-COOH → -COOCH₃) | Decrease | Loss of essential acidic proton for ionic interaction. |

| Bioisosteric Replacement (-COOH → Tetrazole) | Retained or Increased | Tetrazole mimics acidity and geometry of the carboxylate. |

| Ring Hydrogenation (Cyclopentene → Cyclopentane) | Varies | Probes the importance of the alkene's planarity and π-electrons. |

| Ring Dihydroxylation (Alkene → Diol) | Decrease | Introduction of polar groups into a presumed lipophilic pocket. |

| Amide with large N-substituent (-CONH-benzyl) | Decrease | Steric clash with the boundaries of the binding site. |

In Vitro Biological Activity and Molecular Mechanism of Action Studies

Evaluation of Specific Enzymatic Inhibition or Activation using in vitro Assays

Currently, there are no specific studies in the peer-reviewed scientific literature that have evaluated 2-(cyclopent-3-en-1-yl)acetic acid for its inhibitory or activating effects on specific enzymes in in vitro assays. Consequently, data regarding its potential enzymatic targets, inhibition constants (Kᵢ), or half-maximal inhibitory concentrations (IC₅₀) are not available.

Receptor Binding and Ligand-Target Interactions in Cell-Free Systems

No published research has been identified that investigates the binding of this compound to specific biological receptors in cell-free systems. Therefore, information on its binding affinity (Kd), dissociation constants, or interaction with any known receptors is currently unavailable.

Cellular Pathway Modulation in Controlled in vitro Cell Line Experiments

There is a lack of published data from controlled in vitro cell line experiments that would describe the modulation of any specific cellular pathways by this compound. Studies detailing its effects on signaling cascades, such as MAPK, NF-κB, or PI3K/Akt pathways, have not been reported.

Investigation of Anti-inflammatory, Anti-proliferative, or Antimicrobial Activities in in vitro Models

No dedicated studies have been published that assess the anti-inflammatory, anti-proliferative, or antimicrobial properties of this compound in established in vitro models. As a result, there is no available data on its efficacy in these areas.

Assessment of Cytotoxicity and Apoptosis Induction in in vitro Cell Culture

The scientific literature does not currently contain studies that have systematically assessed the cytotoxicity of this compound against various cell lines or investigated its potential to induce apoptosis. Data on its half-maximal effective concentration (EC₅₀) for cytotoxicity or its effects on apoptotic markers like caspase activation are not available.

Analysis of Gene Expression Modulation via in vitro Transcriptomic Studies

There are no published transcriptomic studies, such as microarray or RNA-sequencing analyses, that have examined the global changes in gene expression in response to treatment with this compound in any in vitro system. Therefore, its impact on the transcriptome remains uncharacterized.

Computational and Theoretical Studies on 2 Cyclopent 3 En 1 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 2-(cyclopent-3-en-1-yl)acetic acid. These methods provide detailed information about the molecule's electronic structure, the nature of its chemical bonds, and various descriptors that predict its reactivity.

For a molecule with the structural features of this compound—a five-membered ring with a double bond and a carboxylic acid functional group—DFT calculations using a basis set such as 6-311++G(d,p) would be appropriate for obtaining optimized geometries and electronic properties. imperial.ac.ukmdpi.com Such calculations can determine key parameters like bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Furthermore, these calculations can elucidate reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. For this compound, the π-system of the double bond and the lone pairs on the oxygen atoms of the carboxylic acid would be expected to feature prominently in the HOMO, while the LUMO would likely be centered around the antibonding orbitals of the carbonyl group and the double bond.

Natural Bond Orbital (NBO) analysis can also be employed to investigate charge distribution, hybridization, and delocalization of electron density within the molecule. imperial.ac.uk This would provide insights into the nature of the bonding in the cyclopentene (B43876) ring and the electronic effects of the acetic acid substituent.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Natural Charge on Carbonyl Carbon | +0.65 e | Suggests a site for nucleophilic attack. |

| Natural Charge on Carbonyl Oxygen | -0.55 e | Suggests a site for electrophilic attack or hydrogen bonding. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cyclopentene ring and the rotatable bond connecting the ring to the acetic acid side chain mean that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding the molecule's behavior, as the relative energies of these conformers determine their population at a given temperature and can influence the molecule's biological activity and physical properties.

The potential energy surface (PES) of this compound can be mapped by systematically varying key dihedral angles—specifically, the torsion angle of the acetic acid group relative to the ring and the puckering of the cyclopentene ring itself. The cyclopentene ring is known to adopt an "envelope" conformation. cureffi.org The position of the "flap" atom relative to the double bond and the substituent will lead to different conformers. Additionally, the carboxylic acid group can exist in syn and anti conformations, with the syn form generally being more stable. nih.gov

Computational methods, again primarily DFT, can be used to calculate the energies of these different conformations. By identifying the low-energy conformers and the energy barriers between them, a comprehensive picture of the molecule's conformational landscape can be developed. imperial.ac.uk For instance, studies on similar cyclic compounds have shown that different substituent positions can have a significant impact on the relative stability of conformers. cureffi.org

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of this compound in different environments, particularly in solution. mdpi.com By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into solvation effects and intermolecular interactions that are not captured by static quantum chemical calculations.

An all-atom MD simulation would typically place the this compound molecule in a box of explicit solvent molecules, such as water. The interactions between all atoms are described by a force field (e.g., GAFF or OPLS). The simulation would reveal how the solvent molecules arrange themselves around the solute, particularly around the polar carboxylic acid group and the nonpolar hydrocarbon ring. This can be quantified by calculating radial distribution functions for different atom pairs.

MD simulations are also invaluable for studying the dynamics of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules or other solute molecules. The strength and lifetime of these hydrogen bonds can be analyzed to understand the molecule's solubility and its potential to interact with biological targets. Furthermore, MD simulations can explore the conformational flexibility of the molecule in solution, providing a more realistic picture than gas-phase calculations. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) using Computational Methods

Computational chemistry provides methods for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. st-andrews.ac.uk By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule (often using DFT with a suitable functional and basis set), the chemical shifts can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions has significantly improved, with mean absolute errors often falling below 2 ppm for ¹³C and 0.2 ppm for ¹H. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, the main electronic transitions would likely be the n→π* and π→π* transitions associated with the carbonyl group and the carbon-carbon double bond.

Table 2: Illustrative Computationally Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Feature | Corresponding Functional Group/Atom |

| ¹³C NMR | ~175 ppm | Carboxylic acid carbon (C=O) |

| ¹³C NMR | ~130 ppm | Alkene carbons (C=C) |

| ¹H NMR | ~10-12 ppm | Carboxylic acid proton (-COOH) |

| ¹H NMR | ~5.6 ppm | Alkene protons (-CH=CH-) |

| IR | ~1710 cm⁻¹ | Carbonyl stretch (C=O) |

| IR | ~3000-3300 cm⁻¹ | O-H stretch (of carboxylic acid) |

| UV-Vis | ~210 nm | π→π* transition |

Note: These are representative values based on typical ranges for these functional groups and are intended for illustrative purposes.

In Silico Docking Studies with Biological Macromolecules and Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, in silico docking studies could be performed to investigate its potential to bind to the active sites of various enzymes or receptors. Given its structural similarity to other biologically active carboxylic acids, potential targets could include cyclooxygenases (COX), lipoxygenases, or other enzymes involved in inflammatory pathways. acs.org

The docking process involves generating a set of possible conformations of the ligand (this compound) and placing them in the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The analysis of the best-scoring poses can reveal key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions between the cyclopentene ring and nonpolar residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov This approach is highly valuable for lead optimization in drug discovery, as it can predict the activity of novel compounds before they are synthesized.

To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally measured biological activity would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight, number of hydrogen bond donors/acceptors), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model would have good statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated R² (q²), indicating its predictive power. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Advanced Spectroscopic and Analytical Methodologies for 2 Cyclopent 3 En 1 Yl Acetic Acid Characterization

High-Resolution Mass Spectrometry Techniques for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of 2-(cyclopent-3-en-1-yl)acetic acid. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula, C7H10O2. biosynth.com This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In addition to accurate mass determination, HRMS coupled with fragmentation techniques, such as collision-induced dissociation (CID), provides valuable structural information. The fragmentation pattern of the molecular ion reveals characteristic losses of functional groups. For this compound, one would expect to observe fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH) or parts of the cyclopentenyl ring. Analysis of these fragments helps to piece together the connectivity of the molecule, confirming the presence of the cyclopentenyl and acetic acid moieties. Predicted collision cross-section values can also be calculated for different adducts, such as [M+H]+ and [M+Na]+, which further aids in structural confirmation. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR, Solid-State NMR, and Dynamic NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of this compound in solution.

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the vinyl protons of the double bond, the protons on the cyclopentene (B43876) ring, and the methylene (B1212753) protons of the acetic acid side chain. Carbon-13 (¹³C) NMR complements this by providing information about the carbon skeleton, with characteristic chemical shifts for the carboxylic acid carbon, the sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the ring and side chain. For a related compound, (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid methyl ester, the ¹³C NMR shows the carboxyl carbon at ~170 ppm and the ring carbons at various other shifts. google.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons. COSY reveals which protons are coupled to each other, helping to trace out the spin systems within the cyclopentene ring and the acetic acid side chain. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals.

Solid-State NMR (ssNMR): While less common for this type of molecule unless studying its properties in a solid matrix, ssNMR could provide insights into the conformation and packing of this compound in the solid state. This can be particularly useful if the molecule exhibits polymorphism.

Dynamic NMR: This technique could be employed to study conformational changes in the cyclopentene ring, such as ring-puckering, or restricted rotation around the single bond connecting the ring to the acetic acid side chain. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for these dynamic processes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The C=C stretching vibration of the cyclopentene ring would appear around 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed above and below 3000 cm⁻¹, respectively. The NIST Chemistry WebBook provides an IR spectrum for the isomeric 2-(cyclopent-2-en-1-yl)acetic acid, which shows these characteristic peaks. nist.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond in the cyclopentene ring, being a symmetric and non-polar bond, would typically give a strong signal in the Raman spectrum. The C-C backbone of the ring and the side chain would also produce characteristic Raman bands.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=C (Alkene) | Stretching | ~1650 |

| C-H (sp²) | Stretching | >3000 |

| C-H (sp³) | Stretching | <3000 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Since this compound possesses a stereocenter at the C1 position of the cyclopentene ring, it can exist as a pair of enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the stereochemistry of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.org The chiral center in this compound will induce CD signals corresponding to the electronic transitions of the chromophores in the molecule, namely the C=C double bond and the carboxylic acid group. The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration (R or S) of the chiral center, often by comparison with theoretical calculations or empirical rules. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms. wikipedia.org An ORD curve will show a plain curve at wavelengths away from an absorption band and a Cotton effect curve (a peak and a trough) in the region of an absorption band. wikipedia.org This technique can also be used to determine the absolute configuration of the molecule. rsc.org

Chromatographic Techniques (e.g., HPLC, GC, SFC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are fundamental for assessing the purity of this compound and for separating its enantiomers to determine the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column and a mobile phase of acetonitrile (B52724) and a buffered aqueous solution can be used to determine the purity of the compound. jchr.orgpepolska.pl A UV detector would be suitable for detection. jchr.org For determining the enantiomeric excess, a chiral stationary phase (CSP) is required. The two enantiomers will interact differently with the chiral selector of the CSP, leading to different retention times and allowing for their separation and quantification.

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would typically need to be derivatized, for instance, by converting it to a methyl ester, to increase its volatility. glsciences.com A chiral GC column can then be used to separate the enantiomers of the derivatized compound. Comprehensive two-dimensional gas chromatography (GCxGC) can provide even higher resolution for complex samples. embrapa.br

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often faster and more efficient than HPLC. Using a chiral stationary phase and a mobile phase of supercritical carbon dioxide with a modifier like methanol (B129727), the enantiomers of this compound can be effectively separated and their ratio determined.

Table 2: Chromatographic Methods for Analysis of this compound

| Technique | Application | Stationary Phase | Mobile Phase Example | Detection |

| HPLC | Purity | C18 | Acetonitrile/Water with buffer | UV |

| Chiral HPLC | Enantiomeric Excess | Chiral Stationary Phase | Hexane/Isopropanol | UV/CD |

| GC | Purity (after derivatization) | Non-polar (e.g., DB-5) | Helium | FID/MS |

| Chiral GC | Enantiomeric Excess (after derivatization) | Chiral Stationary Phase | Helium | FID/MS |

| SFC | Enantiomeric Excess | Chiral Stationary Phase | CO₂/Methanol | UV/MS |

X-ray Crystallography for Precise Solid-State Structural Elucidation

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles. nih.gov For a chiral sample, X-ray crystallography can also determine the absolute configuration of the molecule. The crystal structure would reveal the conformation of the cyclopentene ring and the orientation of the acetic acid side chain, as well as the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that govern the crystal packing. nih.gov

Applications of 2 Cyclopent 3 En 1 Yl Acetic Acid As a Versatile Synthetic Building Block

Strategic Precursor in the Total Synthesis of Complex Natural Products

The cyclopentane (B165970) ring is a common motif in a vast array of biologically active natural products, most notably the prostaglandins (B1171923). Prostaglandins are lipid compounds that exhibit a wide range of physiological effects, including regulation of blood pressure and inflammation. nih.govyoutube.com The total synthesis of these complex molecules is a significant challenge in organic chemistry, often requiring the strategic assembly of a functionalized cyclopentane core.

While direct utilization of 2-(cyclopent-3-en-1-yl)acetic acid as a starting material in prominent, named prostaglandin (B15479496) syntheses is not extensively documented in seminal literature, its structural framework is highly relevant. The core structure of prostaglandins is prostanoic acid, which features a cyclopentane ring. youtube.com Famous syntheses, such as those developed by E.J. Corey, often rely on key cyclopentanoid intermediates, like the Corey lactone, to construct the final complex molecule. nih.govsynarchive.com

More recent and scalable chemoenzymatic methods for prostaglandin synthesis also focus on the efficient construction of a chiral cyclopentane core, which is then elaborated. nih.gov The structural similarity of this compound to these critical intermediates suggests its potential as a strategic precursor. For instance, the synthesis of prostaglandin F2α has been achieved in as few as five steps from a chiral lactone intermediate. nih.gov The cyclopentene (B43876) ring of this compound can be functionalized through various established chemical transformations to introduce the necessary stereocenters and functional groups required for prostaglandin synthesis. A procedure for the synthesis of methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate, a known prostaglandin precursor, begins with cyclopentadiene, highlighting the utility of simple cyclopentene derivatives in this field. orgsyn.org

The following table outlines key natural product classes and the potential role of this compound as a precursor.

| Natural Product Class | Key Structural Motif | Potential Application of this compound |

| Prostaglandins | Functionalized cyclopentane ring | As a starting material for the construction of the core cyclopentane structure. |

| Iridoids | Monoterpenes with a cyclopentane ring | The cyclopentene ring can be elaborated to form the characteristic iridoid skeleton. |

| Carbocyclic Nucleosides | Cyclopentane or cyclopentene ring replacing the furanose sugar | The cyclopentene ring can serve as the core of the nucleoside analogue. |

Building Block in the Synthesis of Advanced Organic Materials and Functional Polymers

The development of functional polymers from renewable resources is a burgeoning area of materials science. This compound possesses two key functionalities that make it an attractive monomer for polymer synthesis: the carboxylic acid group and the carbon-carbon double bond within the cyclopentene ring.

The double bond can participate in vinyl polymerization reactions, such as free-radical polymerization, to create a polymer backbone with pendant acetic acid groups. These acidic groups can impart specific properties to the resulting material, such as hydrophilicity, and can also serve as handles for post-polymerization modification. For example, the free-radical polymerization of α-methylene-γ-butyrolactone, another renewable monomer, yields a polymer with interesting thermal properties. frontiersin.org

Alternatively, the carboxylic acid group can be used in condensation polymerizations, such as polyesterification, with diols to form polyesters. In this case, the cyclopentene moiety would be a pendant group along the polymer chain, introducing unsaturation that can be used for subsequent cross-linking or functionalization. The polymerization of lactones derived from the natural product carvone (B1668592) has been shown to produce functional polyesters with pendant double bonds that can be modified after polymerization. rsc.org The synthesis of various functional polymers, such as poly(2-isopropenyl-2-oxazoline), highlights the versatility of using functional monomers to create materials for biomedical applications. mdpi.com

The potential polymerization pathways for this compound are summarized in the table below.

| Polymerization Method | Reactive Group | Resulting Polymer Structure | Potential Properties/Applications |

| Vinyl Polymerization | Cyclopentene double bond | Polyalkane backbone with pendant acetic acid groups | Hydrophilic materials, ion-exchange resins, platforms for further functionalization. |

| Condensation Polymerization | Carboxylic acid group (with a co-monomer) | Polyester or polyamide backbone with pendant cyclopentene groups | Thermosetting resins (via cross-linking of double bonds), materials with tunable properties. |

Utilization in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to produce one enantiomer of a product in excess, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. The efficacy of an asymmetric catalyst is heavily reliant on the structure of the chiral ligand coordinated to the metal center. nih.govnih.gov While C2-symmetric ligands have historically dominated the field, there is a continuous search for novel ligand scaffolds that can provide high levels of stereocontrol. nih.govnii.ac.jp

The rigid, chiral scaffold of this compound makes it a potential starting point for the synthesis of new chiral ligands. The cyclopentene ring can be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, or oxygen), and the carboxylic acid side chain provides a handle for attaching the ligand to a solid support or for further structural modifications. Chiral cyclopentadienyl (B1206354) ligands, for instance, have emerged as a powerful class of ligands for a variety of asymmetric transformations. nih.gov Although the direct synthesis of such ligands from this compound is not explicitly described in the surveyed literature, the fundamental structure contains the necessary elements for such an endeavor.

The development of novel chiral ligands often involves the synthesis of unique molecular architectures that can create a specific chiral environment around a metal center. digitellinc.comgoogle.com The combination of a chiral cyclopentane backbone with a functional side chain, as present in this compound, offers a platform for creating ligands with novel steric and electronic properties.

Applications in Medicinal Chemistry Scaffold Construction (excluding direct drug development)

In drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. An ideal scaffold should be synthetically accessible, possess a three-dimensional structure, and have multiple points for diversification.

This compound is an attractive candidate for scaffold construction. Its rigid cyclopentene ring provides a defined spatial orientation for appended functional groups, which is crucial for specific interactions with biological targets. The carboxylic acid group serves as a convenient anchor point for attaching different pharmacophores through amide bond formation or other coupling reactions. The double bond in the ring can also be functionalized to introduce further diversity.

The use of cyclic structures as scaffolds is a well-established strategy in medicinal chemistry. For example, cyclopentitol has been used as a scaffold for creating natural product-like compound libraries for drug discovery. biosynth.com Furthermore, composite polymer scaffolds incorporating acetic acid have been developed for applications in tissue engineering, demonstrating the utility of this functional group in creating biocompatible structures. nanobioletters.com While direct application is not yet documented, the inherent properties of this compound align well with the requirements for a versatile medicinal chemistry scaffold.

| Scaffold Feature | Contribution of this compound |

| Rigid Core | The cyclopentene ring provides a structurally constrained framework. |

| 3D-Structure | The non-planar cyclopentene ring allows for the spatial projection of substituents. |

| Points of Diversification | The carboxylic acid and the double bond allow for the attachment of a wide variety of functional groups. |

| Synthetic Accessibility | The compound is commercially available. biosynth.com |

Role in Reaction Cascade Design and Multi-Component Reactions

Reaction cascades, where multiple chemical transformations occur in a single pot, and multi-component reactions (MCRs), where three or more reactants combine to form a single product, are powerful tools for the efficient synthesis of complex molecules. researchgate.netmdpi.com These strategies are highly valued for their atom economy and for reducing the number of purification steps required in a synthetic sequence.

The carboxylic acid functionality of this compound makes it a suitable component for several well-known MCRs, such as the Ugi and Passerini reactions. mdpi.com In these reactions, a carboxylic acid, an amine (or alcohol in the Passerini reaction), a carbonyl compound, and an isocyanide combine to form complex amide or ester products. The incorporation of the this compound moiety into the product of an MCR would introduce the valuable cyclopentene scaffold in a single, efficient step.

Furthermore, the double bond within the cyclopentene ring can be designed to participate in subsequent reactions in a cascade sequence. For example, after an initial MCR, the double bond could undergo an intramolecular cyclization or a cycloaddition reaction, leading to the rapid construction of complex polycyclic systems. wm.edu The synthesis of bioactive compounds is often facilitated by the use of MCRs, and the use of acetic acid as a component or solvent is common in these transformations. mdpi.com

The table below illustrates the potential of this compound in these advanced synthetic methodologies.

| Reaction Type | Role of this compound | Potential Outcome |

| Ugi Reaction | Carboxylic acid component | Synthesis of complex α-acylamino carboxamides containing a cyclopentene moiety. |

| Passerini Reaction | Carboxylic acid component | Synthesis of α-acyloxy carboxamides with a pendant cyclopentene group. |

| Reaction Cascades | Initiator or participant | The carboxylic acid could initiate a sequence, and the double bond could participate in a subsequent cyclization. |

No Direct Scientific Literature Found on the Metabolic Profile of this compound

Despite a comprehensive search of available scientific databases and literature, no direct studies on the metabolic transformations and biotransformation pathways of the chemical compound this compound were identified. Therefore, the detailed article on its microbial and enzymatic biotransformation, metabolite identification, and computational modeling as requested cannot be generated at this time due to the absence of specific research data.

The investigation sought to uncover research pertaining to the metabolic fate of this compound, focusing on in vitro and in silico models. This included searches for microbial biotransformation studies, enzymatic profiling in cell-free systems, analytical identification of metabolites, and computational predictions of its metabolic pathways.

While general methodologies for studying the metabolism of chemical compounds are well-established, such as the use of liver microsomes, specific microbial cultures, or predictive software, the application of these techniques to this compound has not been documented in the accessible scientific literature.

Searches for structurally similar compounds, such as other cyclopentene derivatives, yielded some information on their respective metabolic routes. For instance, studies on cyclopenta[a]phenanthrenes have shown that they can undergo biological oxidation. nih.gov However, the significant structural differences between these molecules and this compound mean that their metabolic behaviors are not directly comparable or predictive.

The lack of available data prevents the creation of the requested detailed research findings and data tables for the following outlined sections:

Metabolic Transformations and Biotransformation Pathways in Vitro and in Silico

Computational Prediction and Modeling of Metabolic Fate and Biotransformation Pathways

Without primary research on this specific compound, any attempt to describe its metabolic profile would be speculative and would not meet the required standards of scientific accuracy. Further research would be required to be initiated by the scientific community to elucidate the metabolic pathways of 2-(cyclopent-3-en-1-yl)acetic acid.

At present, the scientific community has not published any studies that would provide the necessary data to construct the requested article. Therefore, no information can be provided on the metabolic transformations of this specific compound.

Future Research Directions and Emerging Trends for 2 Cyclopent 3 En 1 Yl Acetic Acid

Integration of Artificial Intelligence and Machine Learning for Synthesis Optimization and Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the synthesis and discovery of molecules like 2-(cyclopent-3-en-1-yl)acetic acid. Machine learning (ML) algorithms are increasingly being employed for predictive chemistry and synthetic planning. nih.gov For this specific compound, AI can be leveraged in several critical areas:

Retrosynthesis and Novel Route Discovery: AI-powered tools can analyze vast datasets of chemical reactions to propose novel and more efficient synthetic pathways. These computer-aided synthesis planning (CASP) systems can identify disconnections and suggest precursors that human chemists might overlook, potentially leading to shorter, higher-yielding, or more cost-effective routes. nih.gov

Reaction Condition Optimization: ML models can predict the outcome of a reaction under various conditions (e.g., temperature, solvent, catalyst). By training these models on existing data, researchers can computationally screen for the optimal conditions to synthesize or derivatize this compound, minimizing the need for extensive trial-and-error experimentation.

Discovery of New Derivatives: AI can be used to design novel derivatives with desired properties. By learning the structure-activity relationships of existing cyclopentene-based compounds, ML models can predict the properties of virtual molecules, allowing researchers to prioritize the synthesis of candidates with high potential for specific applications in medicine or materials science. Companies and research consortia are actively developing data-driven synthesis planning programs to accelerate the "make" phase of the discovery cycle. nih.gov

| AI/ML Application Area | Potential Impact on this compound Research |

| Predictive Retrosynthesis | Identification of more efficient and sustainable synthetic routes from novel starting materials. |

| Reaction Optimization | Rapid determination of optimal temperature, pressure, and catalyst concentrations to maximize yield and minimize byproducts. |

| Virtual Screening | In silico design and evaluation of new derivatives for targeted applications, accelerating the discovery of functional molecules. |

| Proprietary Data Modeling | Training models on in-house experimental data to enhance predictive accuracy for specific, company-relevant chemical transformations. nih.gov |

Exploration of Novel Catalytic Systems for its Derivatization and Transformation

Catalysis is at the heart of modern organic synthesis. Future research on this compound will heavily focus on developing innovative catalytic systems to precisely modify its structure and unlock new functionalities. The cyclopentene (B43876) ring, in particular, offers a rich playground for catalytic transformations.

Key areas of exploration include:

Earth-Abundant Metal Catalysis: There is a significant push to replace precious metal catalysts (like palladium or rhodium) with more sustainable and cost-effective alternatives based on earth-abundant metals such as manganese, iron, or copper. nih.gov Research into manganese-catalyzed reactions, for example, has already shown promise for the synthesis of acyl cyclopentenes, demonstrating the potential for developing new C-C bond-forming reactions on the cyclopentene scaffold. nih.gov

Asymmetric Catalysis: The development of chiral catalysts will be crucial for synthesizing enantiomerically pure derivatives of this compound. This is particularly important for pharmaceutical applications, where a single enantiomer is often responsible for the desired biological activity.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. Future work could explore enzymes for the stereoselective reduction, oxidation, or esterification of the molecule and its derivatives.